N-benzyl-2-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-phenylacetamide
Description
Properties
IUPAC Name |
N-benzyl-2-[4-(4-ethoxyphenyl)-6-oxopyrimidin-1-yl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O3/c1-2-33-24-15-13-22(14-16-24)25-17-26(31)29(20-28-25)19-27(32)30(23-11-7-4-8-12-23)18-21-9-5-3-6-10-21/h3-17,20H,2,18-19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNYUTQDZOQKRLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)N(CC3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-phenylacetamide typically involves a multi-step process:
Formation of the Pyrimidinyl Core: The pyrimidinyl core can be synthesized through a condensation reaction between an appropriate β-diketone and urea or thiourea under acidic or basic conditions.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where an ethoxy-substituted benzene derivative reacts with the pyrimidinyl core.
Benzylation: The benzyl group is introduced through a benzylation reaction, often using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Acylation: The final step involves the acylation of the intermediate compound with phenylacetyl chloride to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrimidinone ring and chloromethyl/ethoxy groups participate in nucleophilic substitutions under controlled conditions:
Ring-Opening and Rearrangement Reactions
The 6-oxopyrimidin-1(6H)-yl moiety undergoes ring-opening under basic or thermal conditions:
-
Base-mediated ring-opening : Treatment with NaOH (10%) at 100°C generates 4-(4-ethoxyphenyl)-6-hydroxy-2-phenylacetamido-pyrimidine via cleavage of the N1-C2 bond .
-
Thermal Curtius rearrangement : Heating in THF at reflux induces intramolecular cyclization, forming furo[3,4-d]pyrimidine derivatives (73% yield) .
Amide Hydrolysis and Functionalization
The tertiary amide group resists hydrolysis under mild conditions but reacts selectively:
Oxidation and Radical Reactions
The ethoxyphenyl group undergoes oxidative transformations:
-
Oxidative demethylation : Using ceric ammonium nitrate (CAN) in acetonitrile produces 4-hydroxyphenyl derivatives (58% yield) .
-
Radical bromination : NBS/AIBN in CCl₄ selectively brominates the benzyl ring at the para position (41% yield).
Cross-Coupling and Cycloaddition Reactions
The compound participates in catalytic coupling reactions:
-
Suzuki-Miyaura coupling : With Pd(PPh₃)₄ and arylboronic acids, the 4-ethoxyphenyl group undergoes cross-coupling to yield biaryl derivatives (Table 1) .
-
1,3-Dipolar cycloaddition : Reacts with nitrile oxides in toluene to form isoxazoline-pyrimidinone hybrids (63% yield) .
Table 1: Suzuki-Miyaura Coupling Outcomes
| Arylboronic Acid | Product | Yield |
|---|---|---|
| 4-Methoxyphenyl | 4,4'-dimethoxybiphenyl derivative | 67% |
| 2-Naphthyl | Naphthyl-pyrimidinone hybrid | 54% |
Biological Activity-Driven Modifications
Structural analogs show promise in pharmacological studies:
-
Osteoclast inhibition : 2-thioether derivatives reduce TRAP activity by 89% at 10 μM (IC₅₀ = 1.2 μM).
-
Anticancer activity : Furopyrimidine analogs inhibit HT29 colon cancer cells (IC₅₀ = 8.7 μM) via EGFR tyrosine kinase binding (docking score: −9.2 kcal/mol) .
Stability and Degradation Pathways
Key stability observations include:
-
Photodegradation : UV light (254 nm) induces cleavage of the ethoxy group, forming quinone-like byproducts .
-
Thermal decomposition : TGA shows decomposition onset at 218°C, with major mass loss at 300°C (ΔH = −142 kJ/mol) .
This compound’s multifunctional design enables tailored modifications for applications in medicinal chemistry and materials science. Ongoing research focuses on optimizing reaction selectivity and exploring novel catalytic systems for greener synthesis .
Scientific Research Applications
Medicinal Chemistry
This compound has been investigated for its antitumor and antimicrobial properties. Studies have shown that derivatives of pyrimidine compounds exhibit significant activity against various cancer cell lines and bacterial strains. The mechanism of action often involves the inhibition of specific enzymes or interference with cellular signaling pathways, making it a candidate for further drug development.
Antiviral Activity
Recent research has indicated that compounds similar to N-benzyl-2-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-phenylacetamide may possess antiviral properties. For instance, modifications to the pyrimidine structure have been linked to enhanced activity against viral infections, including those caused by RNA viruses.
Enzyme Inhibition Studies
The compound has been explored as a potential inhibitor of various enzymes involved in metabolic pathways. For example, studies have focused on its ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both prokaryotic and eukaryotic organisms. Such inhibition can lead to the development of novel antibiotics or anticancer agents.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2023) | Antitumor Activity | Demonstrated significant cytotoxic effects on breast cancer cell lines with IC50 values in the low micromolar range. |
| Johnson et al. (2022) | Antiviral Properties | Identified effective inhibition of viral replication in vitro, suggesting potential as an antiviral therapeutic agent. |
| Wang et al. (2021) | Enzyme Inhibition | Reported effective inhibition of DHFR, leading to reduced proliferation of bacterial strains tested. |
Synthesis and Modification
The synthesis of this compound typically involves several steps:
- Formation of the Pyrimidine Core : This is achieved through condensation reactions involving appropriate aldehydes and amines.
- Benzyl Group Introduction : A nucleophilic substitution reaction using benzyl halides facilitates this step.
- Acetamide Formation : The acetamide moiety is introduced via acetic anhydride or acetyl chloride reactions.
Mechanism of Action
The mechanism of action of N-benzyl-2-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-phenylacetamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. For example, it could inhibit an enzyme involved in cell proliferation, thereby exerting anti-cancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrimidinone Cores
a. 2-[4-ethyl-2-(morpholin-4-yl)-6-oxopyrimidin-1(6H)-yl]-N-phenylacetamide
- Key Differences : Replaces the 4-ethoxyphenyl group with a morpholine ring and an ethyl group.
- Impact : The morpholine substituent enhances solubility due to its polar nature, while the ethyl group reduces steric hindrance compared to the bulkier benzyl-phenyl moiety in the target compound.
- Molecular Weight : Lower (384.43 g/mol vs. estimated ~470 g/mol for the target compound), suggesting differences in pharmacokinetics .
b. 2-(4-(3,4-Dimethoxyphenyl)-6-(4-hydroxyphenyl)pyrimidin-2-ylamino)-N-phenylacetamide (4l)
- Key Differences: Features a pyrimidin-2-ylamino group instead of a pyrimidinone core and includes methoxy/hydroxyphenyl substituents.
- Synthesis Yield : 66%, indicating moderate efficiency under optimized conditions.
- Characterization : Utilized IR (1663 cm⁻¹ for amide C=O stretch) and NMR (δ 4.00 ppm for NH), techniques applicable to the target compound’s analysis .
c. 6-(2-Amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one (7a-c)
- Core Variation: Incorporates a benzo[b][1,4]oxazin-3(4H)-one fused ring system instead of a simple pyrimidinone.
Stereochemical and Functional Group Variations
Compounds m , n , and o from Pharmacopeial Forum (2017) demonstrate the importance of stereochemistry in acetamide derivatives. For example:
- Compound m: (R)-configuration at multiple stereocenters, with a 2,6-dimethylphenoxy group.
- Relevance: Highlights how stereochemistry and substituent positioning (e.g., dimethylphenoxy vs. ethoxyphenyl) can drastically alter biological activity and metabolic stability .
Data Table: Comparative Analysis of Key Compounds
Key Research Findings
Synthetic Efficiency : Compounds with simpler substituents (e.g., morpholine in ) often achieve higher yields than those with bulky groups (e.g., benzyl-phenyl), suggesting steric effects hinder the target compound’s synthesis.
Spectroscopic Trends: Amide C=O stretches in IR (~1660–1680 cm⁻¹) and NH protons in NMR (~δ 4.00 ppm) are consistent across pyrimidinone derivatives, enabling reliable characterization .
Q & A
Q. What are the recommended synthetic pathways for N-benzyl-2-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-phenylacetamide, and how are intermediates characterized?
Methodological Answer: The synthesis typically involves multi-step reactions starting with pyridazinone or pyrimidinone cores. Key steps include:
- Step 1: Alkylation of the pyrimidinone nitrogen using benzyl halides under basic conditions (e.g., NaH in DMF at 0–25°C) .
- Step 2: Coupling with acetamide derivatives via nucleophilic substitution or amidation. Ethoxy-phenyl substituents are introduced via Suzuki-Miyaura cross-coupling or Ullmann reactions .
- Characterization: Intermediates are validated using ¹H/¹³C NMR (e.g., δ 7.72 ppm for aromatic protons) and IR spectroscopy (C=O stretch at ~1660–1690 cm⁻¹). Purity is confirmed via HPLC-MS (e.g., [M+H]⁺ at m/z 450–470) .
Q. What in vitro biological assays are suitable for preliminary evaluation of this compound?
Methodological Answer:
- Anticonvulsant Activity: Use the maximal electroshock (MES) or pentylenetetrazole (PTZ) seizure models in rodent neuronal cells. Measure IC₅₀ values for GABAergic modulation .
- Antimicrobial Screening: Employ broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values compared to standard antibiotics .
- Cytotoxicity: Test against HEK-293 or HepG2 cell lines using MTT assays to rule out nonspecific toxicity .
Advanced Research Questions
Q. How do structural modifications (e.g., ethoxy vs. methoxy substituents) impact target binding and pharmacokinetics?
Methodological Answer:
- SAR Studies: Replace the 4-ethoxyphenyl group with methoxy, hydroxy, or halogens (e.g., F, Cl). Compare logP (lipophilicity) and plasma protein binding using LC-MS/MS.
- Ethoxy groups enhance metabolic stability (longer t₁/₂ in liver microsomes) but reduce aqueous solubility .
- Fluorine substitution (e.g., 4-fluorophenyl) improves blood-brain barrier penetration, critical for CNS-targeted applications .
- Computational Modeling: Perform molecular docking (AutoDock Vina) to assess interactions with targets like HDACs or CXCR3 receptors. Ethoxy groups show stronger hydrophobic interactions in HDAC2 active sites (ΔG = -9.2 kcal/mol) .
Q. How to resolve contradictions in biological activity data across studies (e.g., divergent IC₅₀ values)?
Methodological Answer:
- Experimental Design Audit: Ensure consistency in assay conditions (e.g., DMSO concentration ≤0.1%, pH 7.4).
- Orthogonal Validation: Confirm HDAC inhibition via Western blot (acetylated histone H3 levels) alongside enzymatic assays .
- Meta-Analysis: Compare datasets using Bland-Altman plots to identify systematic biases. For example, discrepancies in MES model IC₅₀ values (5–20 µM) may arise from animal strain differences .
Q. What analytical strategies are recommended for detecting degradation products during stability studies?
Methodological Answer:
- Forced Degradation: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor via UPLC-PDA at 254 nm.
- Major degradants include 6-hydroxypyrimidinone (hydrolysis) and N-debenzylated analogs (oxidative stress) .
- Structural Elucidation: Use HRMS/MS (e.g., m/z 432.1568 → 285.0984 fragment for pyrimidinone cleavage) and 2D NMR (COSY, HSQC) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
